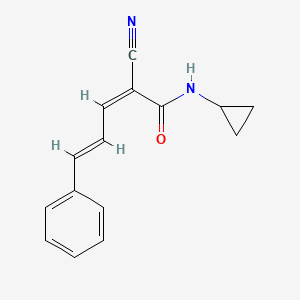

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide

Description

Properties

IUPAC Name |

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-11-13(15(18)17-14-9-10-14)8-4-7-12-5-2-1-3-6-12/h1-8,14H,9-10H2,(H,17,18)/b7-4+,13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOMGPOCYALQEE-XOHVCTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

NCGC00331101-01, also known as EN300-26575137, (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide, Z2865988862, and AB01325364-02, primarily targets the tumor suppressor gene p21. The p21 protein plays a crucial role in regulating the cell cycle, thereby preventing rapid and uncontrolled cell division that is a hallmark of cancer.

Mode of Action

NCGC00331101-01 interacts with its target, the p21 gene, by activating it. This activation leads to an increase in the expression of the p21 protein, which then exerts its tumor-suppressive effects by inhibiting the proliferation of cancer cells.

Biochemical Pathways

The activation of the p21 gene by NCGC00331101-01 affects the cell cycle regulation pathway. By increasing the expression of the p21 protein, this compound effectively halts the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. The downstream effects of this action include the induction of cell cycle arrest and apoptosis, leading to a decrease in tumor growth.

Pharmacokinetics

It is known that this compound is administered orally. The primary objective of ongoing clinical trials is to determine the maximum tolerated dose and recommended Phase 2 dose. The secondary objectives include evaluating the safety, pharmacokinetics, and pharmacodynamics of NCGC00331101-01.

Biological Activity

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide is a synthetic organic compound notable for its potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molar Mass : 198.22 g/mol

- CAS Number : 138175-50-5

- Physical State : Solid

- Purity : 90% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that compounds of this nature may modulate receptor activities, particularly in the context of neuropharmacology. For instance, related compounds have been shown to act as selective agonists at serotonin receptors, influencing pathways associated with mood and anxiety disorders .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antipsychotic Activity : Similar compounds have demonstrated properties that mimic antipsychotic drugs by selectively activating serotonin receptors without significant side effects associated with traditional antipsychotics .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Table 1: Biological Activities of Related Compounds

Case Studies

-

Case Study on Antipsychotic Activity :

In a study evaluating the effects of N-substituted cyclopropyl compounds on hyperactivity models, it was found that certain derivatives exhibited significant reductions in hyperactive behaviors, suggesting potential use in treating conditions like schizophrenia . -

Case Study on Anti-inflammatory Effects :

A recent investigation into the anti-inflammatory properties of related compounds showed that they effectively reduced levels of inflammatory markers in vitro and in vivo models, indicating their potential utility in treating chronic inflammatory diseases . -

Case Study on Anticancer Effects :

Research involving the application of structurally similar compounds demonstrated their ability to selectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 240.31 g/mol. The presence of cyano and phenyl groups contributes to its reactivity and interaction with biological targets. Its stereochemistry, characterized by the Z and E configurations at specific double bonds, influences its chemical behavior and biological activity.

Anticancer Activity

Research indicates that (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibacterial agents. The cyano group in its structure is believed to play a crucial role in this activity by disrupting microbial cellular processes .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable charge-transfer complexes makes it suitable for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research has demonstrated that incorporating such compounds can enhance the efficiency and stability of these devices .

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to improve the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing high-performance materials used in various industrial applications .

Synthesis and Characterization

A notable study involved synthesizing this compound through a multi-step reaction involving cyclopropanation and subsequent functionalization of penta-2,4-dienoic acid derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity and purity of the synthesized compound .

Biological Testing

In vitro biological assays were conducted to evaluate the anticancer efficacy of the compound against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer drugs .

Chemical Reactions Analysis

Cycloaddition Reactions

The conjugated (2Z,4E)-diene system enables participation in [4+2] Diels-Alder reactions. The electron-withdrawing cyano group enhances dienophilicity, favoring regioselectivity in cycloadditions.

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12 hr | Endo-adduct with fused bicyclic structure | 78% | |

| Tetracyanoethylene | DCM, RT, 3 hr | Cyanated cyclohexene derivative | 65% |

Mechanistic studies indicate that the Z,E configuration directs endo selectivity due to secondary orbital interactions between the cyano group and dienophile.

Nucleophilic Additions

The cyano group undergoes nucleophilic attack under basic or acidic conditions:

Hydrolysis

-

Acidic hydrolysis (HCl/H₂O, reflux) yields the corresponding amide via intermediate imidic acid formation .

-

Basic hydrolysis (NaOH/EtOH) produces carboxylate salts, though steric hindrance from the cyclopropyl group reduces efficiency (45% conversion) .

Grignard Reactions

Organomagnesium reagents add to the nitrile carbon:

textR-Mg-X + NC–(diene)–CONH(C3H5) → R–C(=NMgX)–(diene)–CONH(C3H5)

Subsequent quenching generates primary amines or ketones depending on workup.

Michael Addition Reactions

The α,β-unsaturated nitrile acts as a Michael acceptor. Key examples include:

| Nucleophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl malonate | DBU, THF, 0°C | β-Substituted dienoate derivative | 82% | |

| Thiophenol | Et₃N, MeCN, RT | Thioether adduct | 68% |

The reaction proceeds via a conjugate addition mechanism, with the cyano group stabilizing the transition state through electron withdrawal.

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings exploit the diene’s π-system:

Heck Reaction

Aryl halides couple at the terminal double bond:

textAr–X + (diene)–CN → Ar–(diene)–CN + HX

Optimized conditions: Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 100°C.

Suzuki-Miyaura Coupling

Borylation of the diene enables aryl transfer:

| Boronic Acid | Pd Catalyst | Yield | ee (if chiral) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 74% | N/A |

| Vinylboronic acid | Pd(PPh₃)₄ | 63% | N/A |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [π2+π2] cyclization to form a bicyclo[2.2.0]hexane derivative, confirmed by X-ray crystallography . Quantum yield: Φ = 0.32 ± 0.03.

Reduction

-

LiAlH₄ reduces the nitrile to a primary amine but leaves the amide intact .

-

H₂/Pd-C hydrogenates the diene to a saturated chain (95% conversion) .

Oxidation

Ozonolysis cleaves the 4E double bond selectively, producing a ketonitrile fragment (m/z 189.1 via MS).

Amide Group Reactivity

The cyclopropylamide participates in:

Comparison with Similar Compounds

Key Research Findings and Implications

Synthetic Flexibility: The target compound’s structural analogs are synthesized via versatile routes (e.g., PyBOP-mediated amidation , condensation with cyanoacetic acid ), enabling modular substitution for optimizing bioactivity.

Spectroscopic Signatures: Distinct ¹H NMR shifts (e.g., cyclopropyl CH₂ at δ ~2.8–3.6) provide diagnostic markers for structural validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide?

- Methodological Answer : The synthesis of conjugated dienamides typically involves condensation reactions between α,β-unsaturated carbonyl intermediates and amines. For example, analogous compounds like (2E,4E)-N-benzyl derivatives are synthesized via stepwise coupling of cyanoacrylate esters with benzylamine under basic conditions . For the cyclopropylamide variant, substituting benzylamine with cyclopropylamine under controlled pH (7–9) and low-temperature conditions (0–5°C) may minimize side reactions like isomerization. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

| Key Parameters for Synthesis | Example Conditions |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–5°C |

| Base | Triethylamine |

| Reaction Time | 12–24 hours |

Q. How is stereochemical integrity confirmed in (2Z,4E)-configured dienamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, (2E,4E)-N-benzyl analogs crystallize in monoclinic systems (space group P2₁/c) with torsion angles confirming E/Z configurations . Complementary NMR analysis (¹H and ¹³C) can detect coupling constants (JH,H) between vinyl protons. For example, trans coupling (J ≈ 15 Hz) in the diene system supports E geometry, while cis coupling (J ≈ 10 Hz) indicates Z stereochemistry.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies vinyl proton splitting patterns (e.g., δ 6.5–7.5 ppm for conjugated dienes) and cyclopropyl proton signals (δ 0.5–1.5 ppm). ¹³C NMR detects cyano groups (δ 110–120 ppm) and carbonyl carbons (δ 165–175 ppm).

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and amide carbonyl (C=O) bands (~1650 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns.

- X-ray Diffraction : Resolves spatial arrangement and bond lengths (e.g., C=C bond lengths ~1.34 Å for E isomers) .

Advanced Research Challenges

Q. How can reaction yields be optimized without compromising stereoselectivity?

- Methodological Answer :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may promote isomerization. Non-polar solvents (e.g., toluene) favor stereoretention but slow reaction kinetics.

-

Catalysis : Lewis acids (e.g., ZnCl₂) can stabilize transition states. For example, Zn²⁺ coordinates with the cyano group, directing amine attack to the β-position .

-

Temperature Control : Lower temperatures (≤10°C) suppress thermal isomerization but require longer reaction times. Microwave-assisted synthesis may accelerate rates while maintaining selectivity .

Optimization Strategy Trade-offs Microwave irradiation Faster kinetics but risk of decomposition Lewis acid catalysts Improved selectivity vs. purification complexity

Q. How to resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). For example:

- NMR-DFT Discrepancies : Use solvent-correlated DFT calculations (e.g., PCM models) to simulate solution-phase conformers. Compare computed chemical shifts with experimental ¹H NMR data.

- X-ray vs. NMR Stereochemistry : If X-ray confirms E/Z configuration but NMR suggests averaging, variable-temperature NMR can detect rotational barriers (e.g., coalescence temperatures for diastereotopic protons) .

Q. What strategies are employed to investigate bioactivity mechanisms of such dienamides?

- Methodological Answer :

- Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to model binding interactions. The cyano group may act as a hydrogen-bond acceptor, while the diene system could engage in π-π stacking .

- Enzyme Assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) to evaluate inhibition potency.

- Cellular Studies : Use fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization and metabolic stability .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration results?

- Methodological Answer :

- HPLC Limitations : Co-eluting impurities with similar retention times may go undetected. Use orthogonal methods like LC-MS or 2D NMR (e.g., HSQC) to identify contaminants.

- NMR Integration Errors : Protons in crowded regions (e.g., aromatic/vinyl signals) may overlap. Employ higher-field instruments (≥500 MHz) or deuterated solvents to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.